Monosodium oxalate

Vue d'ensemble

Description

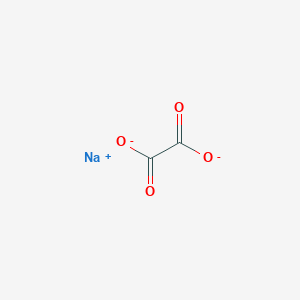

Monosodium oxalate, also known as sodium hydrogenoxalate, is a chemical compound with the formula NaHC₂O₄. It is the sodium salt of oxalic acid, where one hydrogen atom of the acid is replaced by a sodium ion. This compound is commonly encountered as a colorless crystalline solid and is known for its acidic properties due to the presence of the hydrogen oxalate anion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Monosodium oxalate can be synthesized through the partial neutralization of oxalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where oxalic acid (H₂C₂O₄) reacts with sodium hydroxide (NaOH) in a 1:1 molar ratio to produce this compound and water:

H2C2O4+NaOH→NaHC2O4+H2O

Industrial Production Methods: In industrial settings, this compound is often produced by evaporating a solution of the compound at room temperature, yielding the monohydrate form (NaHC₂O₄·H₂O). The monohydrate can be further dried to obtain the anhydrous form.

Analyse Des Réactions Chimiques

Types of Reactions: Monosodium oxalate undergoes various chemical reactions, including:

Decomposition: Upon heating, this compound decomposes into sodium oxalate and oxalic acid. Further heating leads to the decomposition of sodium oxalate into sodium carbonate and carbon monoxide.

2NaHC2O4→Na2C2O4+H2C2O4

Na2C2O4→Na2CO3+CO

Common Reagents and Conditions:

Oxidizing Agents: this compound can act as a reducing agent in reactions with strong oxidizers like potassium permanganate (KMnO₄).

Acids and Bases: It reacts with strong acids to release oxalic acid and with strong bases to form disodium oxalate.

Major Products Formed:

- Sodium oxalate (Na₂C₂O₄)

- Oxalic acid (H₂C₂O₄)

- Sodium carbonate (Na₂CO₃)

- Carbon monoxide (CO)

Applications De Recherche Scientifique

Biochemical Applications

Monosodium oxalate is primarily recognized for its role in biochemical research, particularly in studying calcium oxalate crystallization. It serves as a model compound for understanding kidney stone formation, which is a significant health issue worldwide.

Calcium Oxalate Crystallization Studies

Research indicates that this compound can influence the crystallization process of calcium oxalate, which is crucial in the formation of kidney stones. In vitro studies have demonstrated that the presence of this compound affects the nucleation and growth of calcium oxalate crystals.

Medical Applications

This compound has implications in medical research, particularly concerning urolithiasis (kidney stones) and related conditions.

Urolithiasis Research

This compound is often used in animal models to study the mechanisms underlying kidney stone formation and the resulting pathophysiological changes.

Environmental Applications

This compound can also be utilized in environmental science, particularly in the analysis of soil and plant interactions.

Soil Chemistry

This compound is employed as a chelating agent to extract metal ions from soils, aiding in the assessment of soil contamination and nutrient availability.

| Application | Description |

|---|---|

| Soil Remediation | Used to mobilize heavy metals from contaminated soils for analysis and potential remediation strategies. |

| Nutrient Analysis | Assists in evaluating nutrient availability by extracting bound nutrients from soil matrices. |

Mécanisme D'action

The effects of monosodium oxalate are primarily due to its ability to donate oxalate ions (C₂O₄²⁻). These ions can chelate metal ions, affecting various biochemical pathways. In biological systems, oxalate ions can bind to calcium ions, forming insoluble calcium oxalate, which is a major component of kidney stones. The chelation of metal ions by oxalate can also inhibit certain enzymatic activities, impacting metabolic processes.

Comparaison Avec Des Composés Similaires

Monosodium oxalate is unique compared to other oxalate salts due to its acidic nature. Here are some similar compounds:

Sodium oxalate (Na₂C₂O₄): A neutral salt of oxalic acid, used as a reducing agent and in analytical chemistry.

Potassium hydrogenoxalate (KHC₂O₄): Similar to this compound but with potassium instead of sodium, used in similar applications.

Oxalic acid (H₂C₂O₄): The parent acid of oxalate salts, used in various industrial and laboratory applications.

This compound’s unique properties, such as its acidic nature and ability to form hydrogen bonds, make it distinct from these related compounds.

Activité Biologique

Monosodium oxalate (MSO), a sodium salt of oxalic acid, is a compound that has garnered attention in the fields of biochemistry and medicine due to its various biological activities. This article explores the biological activity of this compound, focusing on its interactions within biological systems, its role in pathological conditions, and relevant research findings.

This compound is chemically represented as NaC₂O₄·H₂O. It exists as a white crystalline powder, soluble in water, and is commonly used in various applications ranging from analytical chemistry to medicine. Understanding its solubility and reactivity is essential for elucidating its biological effects.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into the following areas:

- Crystallization and Nephrotoxicity : MSO plays a significant role in the formation of calcium oxalate crystals, which are implicated in kidney stone formation and renal damage. The precipitation of these crystals can lead to conditions such as oxalate nephropathy (ON) and acute kidney injury (AKI) .

- Inflammatory Responses : MSO can trigger inflammatory responses through the activation of immune cells. Studies have shown that monosodium urate (MSU) crystals, which are chemically similar to MSO, activate the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines such as IL-1β . This mechanism suggests that MSO may also induce similar inflammatory pathways.

- Epitaxial Growth Promotion : Research indicates that MSO crystals can influence the crystallization dynamics of calcium oxalate by promoting epitaxial deposition. This means that existing crystal structures can facilitate the growth of new crystals, potentially exacerbating conditions like nephrolithiasis .

Case Study 1: Dietary Induced Hyperoxaluria

A case study reported an elderly male who developed acute kidney injury due to excessive dietary intake of oxalate-rich foods combined with high doses of vitamin C. Renal biopsy revealed calcium oxalate crystal deposits, confirming a diagnosis of oxalate nephropathy . The patient’s condition improved after dietary modifications, highlighting the impact of this compound on kidney health.

Case Study 2: Experimental Models

In experimental studies involving rats, researchers investigated the effects of dietary sodium on lithogenesis. The study found that high sodium diets significantly increased urinary output and altered levels of urinary analytes, suggesting a complex interaction between dietary components and crystal formation influenced by compounds like this compound .

Table 1: Effects of this compound on Calcium Oxalate Crystallization

| Crystal Type | Precipitated Particle Volume (%) | Relative Deposition Rate (%) |

|---|---|---|

| Control | 0 | 0 |

| Uric Acid Seed | 13.6 | 1.4 |

| Monosodium Urate Seed | 56.8 | 5.2 |

| Calcium Oxalate Seed | 206.5 | 54 |

This table summarizes findings from studies examining how different seed crystals affect calcium oxalate crystallization in human urine samples. Notably, monosodium urate was found to significantly increase particle volume but did not promote deposition to a physiologically significant degree .

Propriétés

IUPAC Name |

sodium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRAXLUXHBUNDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047499 | |

| Record name | Monosodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-49-8 | |

| Record name | Monosodium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monosodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9TH558WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.